5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene
Overview
Description
“5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene” is a chemical compound. It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The structure of similar compounds has been confirmed by various methods such as 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Scientific Research Applications
Regioflexible Substitution in Organic Synthesis
Research by Schlosser and Heiss (2003) explores the regioflexible substitution of 1,3-difluorobenzene, demonstrating the selective conversion into various substituted benzoic acids, including compounds related to 5-bromo-2-(difluoromethyl)-1,3-difluorobenzene. Their work highlights the utility of such compounds in synthesizing complex molecules through regiocontrolled reactions, which could be applied in designing new pharmaceuticals, agrochemicals, and advanced materials Schlosser & Heiss, 2003.
Advanced Material Synthesis
Compounds like this compound could serve as precursors or intermediates in the synthesis of advanced materials. For example, Diemer, Leroux, and Colobert (2011) discuss efficient methods for accessing synthetically valuable dibromobenzenes, which could be extended to the synthesis of materials with specific electronic or photophysical properties Diemer, Leroux, & Colobert, 2011.
Photophysical Studies
The photo-fragmentation of bromofluorobenzenes, as investigated by Borg (2007), provides insights into the photophysical properties of bromo- and difluoro-substituted benzene derivatives. Such studies are crucial for understanding the behavior of these compounds under light exposure, which is relevant for applications in photochemistry and the development of light-sensitive materials Borg, 2007.
Chemical Reactivity and Synthesis Routes
The work by Heiss, Marzi, and Schlosser (2003) on the functionalization of 1,3-dibromobenzene could provide valuable insights into the chemical reactivity of this compound, particularly in reactions involving strong bases and electrophilic substitutions. This knowledge could be leveraged in developing new synthetic routes for fluorinated aromatic compounds Heiss, Marzi, & Schlosser, 2003.
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXWWASZWQHCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716743 | |
Record name | 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221272-77-0 | |
Record name | 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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